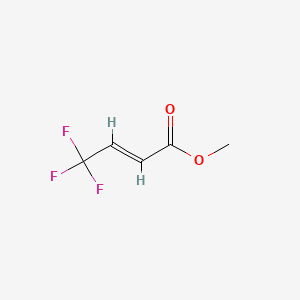

Methyl 4,4,4-trifluorocrotonate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of methyl 4,4,4-trifluorocrotonate has been explored in various studies. For example, copper-catalyzed enantioselective 1,4-conjugate addition of this compound with aliphatic Grignard reagents allows access to an asymmetric tertiary carbon center attached with a trifluoromethyl group under mild reaction conditions, achieving reasonable yields and good enantioselectivities (Li-ying Zhang et al., 2015). Additionally, practical synthesis methods have been developed for 4,4,4-trifluorocrotonaldehyde, a versatile precursor for enantioselective formations of trifluoromethylated stereogenic centers via organocatalytic 1,4-additions (K. Shibatomi et al., 2012).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as methyl trifluoromethanesulfonate, have been conducted using gas electron diffraction (GED) and quantum chemical calculations. These studies provide insights into the conformational properties of covalent sulfonates, which can be relevant for understanding the structural aspects of methyl 4,4,4-trifluorocrotonate and its derivatives (F. Trautner et al., 1999).

Chemical Reactions and Properties

Methyl 4,4,4-trifluorocrotonate undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. Notably, the addition of thiols to ethyl 4,4,4-trifluorocrotonate has been demonstrated, with the presence of catalytic amounts of alkylamines and ammonia leading to 3-thiolation products, showcasing the compound's versatility in chemical transformations (N. M. Karimova et al., 2003).

Wissenschaftliche Forschungsanwendungen

“Methyl 4,4,4-trifluorocrotonate” is a chemical compound with the molecular formula C5H5F3O2 . It’s a clear, colorless liquid and is used as an intermediate in the synthesis of various industrial chemicals .

One specific application mentioned is in the synthesis of trifluoromethyl substituted heterocyclic compounds . These types of compounds are often used in the development of new pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethyl group.

-

Synthesis of Trifluoromethyl Substituted Heterocyclic Compounds

- Field: Pharmaceutical and Agrochemical Development

- Application: This compound is a versatile intermediate in the synthesis of various fluorinated pharmaceutical compounds . It can be used in the synthesis of Perfluromethylcoumarins, and also for the preparation of regioisomeric (trifluoromethyl)-isoxazolecarboxylate esters and oxime addition products .

- Method: The specific methods of application and experimental procedures were not detailed in the sources I found .

- Results: The outcomes of these syntheses are new pharmaceutical and agrochemical compounds with unique properties imparted by the trifluoromethyl group .

-

Preparation of 4-Trifluoromethyl-1,3-Oxazin-6-Ones and 4-Quinolinone Derivatives

- Field: Chemical Synthesis

- Application: Ethyl 3-amino-4,4,4-trifluorocrotonate, a related compound, is used for the preparation of 4-trifluoromethyl-1,3-oxazin-6-ones and 4-quinolinone derivatives .

- Method: The specific methods of application and experimental procedures were not detailed in the sources I found .

- Results: The outcomes of these syntheses are new chemical compounds with potential applications in various industries .

-

Synthesis of Perfluromethylcoumarins

- Field: Pharmaceutical and Agrochemical Development

- Application: This compound can be used in the synthesis of Perfluromethylcoumarins .

- Method: The specific methods of application and experimental procedures were not detailed in the sources I found .

- Results: The outcomes of these syntheses are new pharmaceutical and agrochemical compounds with unique properties imparted by the trifluoromethyl group .

-

Preparation of Regioisomeric (Trifluoromethyl)-Isoxazolecarboxylate Esters

- Field: Chemical Synthesis

- Application: It can also be used for the preparation of regioisomeric (trifluoromethyl)-isoxazolecarboxylate esters .

- Method: The specific methods of application and experimental procedures were not detailed in the sources I found .

- Results: The outcomes of these syntheses are new chemical compounds with potential applications in various industries .

-

Oxime Addition Products

- Field: Chemical Synthesis

- Application: This compound can be used for the preparation of oxime addition products .

- Method: The specific methods of application and experimental procedures were not detailed in the sources I found .

- Results: The outcomes of these syntheses are new chemical compounds with potential applications in various industries .

Eigenschaften

IUPAC Name |

methyl (E)-4,4,4-trifluorobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMZYYLXAGRBDO-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,4,4-trifluorocrotonate | |

CAS RN |

85694-31-1 | |

| Record name | Methyl 4,4,4-trifluorocrotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085694311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(dimethylamino)phenyl]-N-propyloxamide](/img/structure/B1230778.png)

![2-Furanyl-[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2-yl]methanone](/img/structure/B1230780.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[[3,4-dioxo-2-(1-pyrrolidinyl)-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide](/img/structure/B1230784.png)

![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[(1-ethyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1230785.png)

![Methyl 2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B1230786.png)

![N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide](/img/structure/B1230787.png)

![1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B1230789.png)

![N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B1230797.png)